molecular formula C13H9F2NO B1421707 2-(2,3-Difluorobenzoyl)-6-methylpyridine CAS No. 1187164-58-4

2-(2,3-Difluorobenzoyl)-6-methylpyridine

Cat. No. B1421707
CAS RN: 1187164-58-4
M. Wt: 233.21 g/mol
InChI Key: WIAXHTIBCIEJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It has a molecular weight of 176.55 g/mol . This compound is used in laboratory chemicals .


Synthesis Analysis

“2,3-Difluorobenzoyl chloride” has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (JJ78:1) and thiohydrazide .


Molecular Structure Analysis

The IUPAC Standard InChI for “2,3-Difluorobenzoyl chloride” is InChI=1S/C7H3ClF2O/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3H .


Chemical Reactions Analysis

The compound is known to react violently with water .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a density of 1.423 g/mL at 25 °C . It has a refractive index of 1.5143 , and it boils at 85-87 °C/14 mmHg .

Scientific Research Applications

  • Molecular and Crystal Structure Analysis :

    • The study by Thanigaimani et al. (2015) investigated the molecular and crystal structures of organic acid-base salts involving 2-amino-6-methylpyridinium derivatives. These structures displayed two and three-dimensional framework structures, with significant noncovalent interactions playing a key role in their crystal packing (Thanigaimani et al., 2015).
  • Synthesis of Heterocyclic Compounds :

    • Nosova et al. (2004) described the synthesis of N,N’-diaroylpyridinium salts from reactions involving 2-aminopyridine and related compounds. This process led to the creation of 6H-pyrido[1,2-a]quinazolin-6-ones, indicating the role of such compounds in synthesizing complex heterocycles (Nosova et al., 2004).
  • Catalysis in Hydrodesulfurization (HDS) :

    • Egorova and Prins (2006) explored the role of 2-methylpyridine derivatives in inhibiting the hydrogenation pathway in hydrodesulfurization (HDS) of dibenzothiophene. This research highlights the potential application of such compounds in catalysis and the petroleum industry (Egorova & Prins, 2006).
  • Antioxidant Activities and DNA Binding :

    • A study by Yılmaz et al. (2020) on a novel phthalide derivative (which includes a methylpyridin moiety) investigated its antioxidant activity and DNA binding properties. Such studies demonstrate the biomedical potential of 2-(2,3-Difluorobenzoyl)-6-methylpyridine-related compounds (Yılmaz et al., 2020).
  • Synthesis of Multinuclear Complexes :

    • Research by Escuer et al. (2011) on the use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry resulted in the synthesis of novel penta and hexanuclear complexes. This indicates the application in coordination chemistry and materials science (Escuer, Vlahopoulou, & Mautner, 2011).
  • Antimicrobial Property Studies :

    • Shyma et al. (2013) synthesized derivatives involving 6-methylpyridine for antimicrobial and antioxidant activities. This underscores the potential of such compounds in pharmaceutical and medicinal chemistry (Shyma et al., 2013).
  • Electrochemical Carboxylation :

    • The work by Feng et al. (2010) on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid demonstrates the significance of these compounds in green chemistry and electrocatalysis (Feng, Huang, Liu, & Wang, 2010).

Safety and Hazards

“2,3-Difluorobenzoyl chloride” is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

(2,3-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-2-7-11(16-8)13(17)9-5-3-6-10(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAXHTIBCIEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,3-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(2,3-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(2,3-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(2,3-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2,3-Difluorobenzoyl)-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.